molecular formula C15H23NO2 B12552376 2-Hydroxy-N-phenylnonanamide CAS No. 143993-00-4

2-Hydroxy-N-phenylnonanamide

Cat. No.: B12552376
CAS No.: 143993-00-4
M. Wt: 249.35 g/mol
InChI Key: JFCWPFASSLQSQT-UHFFFAOYSA-N
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Description

2-Hydroxy-N-phenylnonanamide is an organic compound with the molecular formula C15H23NO2 It is a derivative of nonanoic acid, where the hydroxyl group is attached to the second carbon, and the amide group is bonded to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-phenylnonanamide typically involves the reaction of nonanoic acid with aniline in the presence of a dehydrating agent. One common method is as follows:

    Starting Materials: Nonanoic acid and aniline.

    Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.

    Procedure: Nonanoic acid is first converted to its corresponding acid chloride using the dehydrating agent. The acid chloride is then reacted with aniline to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-phenylnonanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-keto-N-phenylnonanamide or 2-carboxy-N-phenylnonanamide.

    Reduction: Formation of N-phenylnonanamine.

    Substitution: Formation of substituted phenyl derivatives, such as brominated or nitrated products.

Scientific Research Applications

2-Hydroxy-N-phenylnonanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-phenylnonanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-phenyloctanamide: Similar structure but with one less carbon in the alkyl chain.

    2-Hydroxy-N-phenylheptanamide: Similar structure but with two fewer carbons in the alkyl chain.

    2-Hydroxy-N-phenylhexanamide: Similar structure but with three fewer carbons in the alkyl chain.

Uniqueness

2-Hydroxy-N-phenylnonanamide is unique due to its specific chain length, which can influence its physical and chemical properties

Properties

CAS No.

143993-00-4

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-hydroxy-N-phenylnonanamide

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-14(17)15(18)16-13-10-7-6-8-11-13/h6-8,10-11,14,17H,2-5,9,12H2,1H3,(H,16,18)

InChI Key

JFCWPFASSLQSQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)NC1=CC=CC=C1)O

Origin of Product

United States

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